molecular formula C6H3BrF2Zn B12104737 2,4-Difluorophenylzincbromide

2,4-Difluorophenylzincbromide

Cat. No.: B12104737
M. Wt: 258.4 g/mol
InChI Key: ACVYIAKLGGCVDQ-UHFFFAOYSA-M
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Description

2,4-Difluorophenylzinc bromide is an organozinc compound with the molecular formula C6H3BrF2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylzinc bromide can be synthesized through the reaction of 2,4-difluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound .

Industrial Production Methods: Industrial production of 2,4-difluorophenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile and replaces a leaving group in an organic molecule. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving 2,4-difluorophenylzinc bromide are typically substituted aromatic compounds, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 2,4-difluorophenylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its phenyl group to an electrophilic center, facilitated by the presence of a catalyst. This process forms a new carbon-carbon bond, which is essential in the synthesis of various organic compounds .

Comparison with Similar Compounds

  • 3,4-Difluorophenylzinc bromide
  • 2,5-Difluorophenylzinc bromide
  • 2,6-Difluorophenylzinc bromide

Comparison: 2,4-Difluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different reactivity patterns and product distributions in synthetic applications .

Properties

Molecular Formula

C6H3BrF2Zn

Molecular Weight

258.4 g/mol

IUPAC Name

zinc;1,3-difluorobenzene-6-ide;bromide

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI Key

ACVYIAKLGGCVDQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=[C-]1)F)F.[Zn+2].[Br-]

Origin of Product

United States

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